Aloperine

概要

説明

Aloperine is a quinolizidine-type alkaloid that was first isolated from the seeds and leaves of the medicinal plant Sophora alopecuroides L. This compound has been used in traditional herbal medicine in China for centuries due to its potent anti-inflammatory, antioxidant, antibacterial, and antiviral properties . This compound has garnered significant attention in recent years for its therapeutic potential in various pathological conditions, including cancer, viral diseases, and cardiovascular and inflammatory disorders .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of aloperine involves several steps, starting from the extraction of the compound from the seeds and leaves of Sophora alopecuroides L. The identified absolute stereochemical structure and configuration of this compound are crucial for understanding the engaged biological processes and the synthesis of this compound-based derivatives . The synthetic routes typically involve the isolation of the alkaloid followed by purification processes to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Sophora alopecuroides L. plants. The process includes harvesting the plant material, drying, and then extracting the alkaloid using solvents. The crude extract is then subjected to various purification techniques, such as chromatography, to isolate this compound in its pure form .

化学反応の分析

Types of Reactions: Aloperine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives for further research.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired outcome, but they typically involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products Formed: The major products formed from the reactions involving this compound include various derivatives that have been studied for their enhanced pharmacological activities. These derivatives are often tested for their efficacy in treating different diseases, including cancer and inflammatory disorders .

科学的研究の応用

Antitumor Activity

Aloperine exhibits potent antitumor properties across various cancer types. Research highlights its ability to induce apoptosis and inhibit proliferation in several cancer cell lines:

- Mechanisms of Action : this compound triggers apoptosis by activating caspase pathways and inhibiting survival signals such as Bcl-2. It also affects cell cycle regulation by inducing G2/M phase arrest and modulating key signaling pathways including PI3K/Akt and Ras/Erk .

- Cancer Types Studied :

- Leukemia : this compound shows significant cytotoxicity against leukemia cell lines like HL-60 and K562 .

- Breast Cancer : It inhibits migration and invasion in breast cancer cells by downregulating matrix metalloproteinases (MMPs) .

- Colorectal Cancer : this compound promotes apoptosis in colorectal cancer cells, indicating its potential as a chemotherapeutic agent .

Table 1: Summary of Antitumor Effects of this compound

Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases:

- Mechanisms : It inhibits the NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. This action helps alleviate inflammation in various models, including those induced by oxidative stress .

- Clinical Implications : Its anti-inflammatory properties suggest potential applications in conditions like arthritis and psoriasis, where inflammation plays a central role .

Neuroprotective Effects

Recent studies have established this compound's neuroprotective capabilities:

- Oxidative Stress Reduction : In models of ischemia-reperfusion injury, this compound significantly reduces neuronal apoptosis by modulating oxidative stress pathways. It enhances the expression of antioxidant proteins like Nrf2 and HO-1, protecting neuronal cells from damage .

- Potential Applications : These findings indicate that this compound could be beneficial in treating neurodegenerative diseases and acute brain injuries.

Cardiovascular Protection

This compound's effects extend to cardiovascular health:

- Mechanisms : It has been shown to protect against cardiac injury by reducing oxidative stress and inflammation, which are critical factors in cardiovascular diseases .

- Research Findings : Studies suggest that this compound may improve heart function and reduce myocardial injury in animal models.

Other Therapeutic Applications

This compound's pharmacological profile suggests additional applications:

作用機序

Aloperine exerts its effects through various biological processes, including cell cycle arrest, apoptosis, autophagy, and suppression of cell migration and invasion. It modulates several signaling pathways, such as the PI3K, Akt, NF-κB, Ras, and Nrf2 pathways . These pathways are crucial for regulating cell growth, survival, and immune responses. By interacting with these pathways, this compound can inhibit tumor growth, reduce inflammation, and enhance the body’s defense mechanisms against infections .

類似化合物との比較

Aloperine is unique among quinolizidine alkaloids due to its broad spectrum of biological activities. Similar compounds include sophoridine, sophocarpine, matrine, oxymatrine, and cytisine . While these compounds also exhibit pharmacological properties, this compound stands out for its potent anti-inflammatory, antioxidant, antibacterial, and antiviral effects .

生物活性

Aloperine, a quinolizidine alkaloid derived from Sophora alopecuroides, has garnered significant attention for its diverse biological activities, particularly in the fields of oncology, inflammation, and oxidative stress management. This article synthesizes current research findings on the pharmacological effects of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

This compound exerts its biological effects through several key mechanisms:

- Induction of Apoptosis : this compound has been shown to promote apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. It increases the expression of pro-apoptotic proteins like caspase-3 while decreasing anti-apoptotic proteins such as Bcl-2. Studies have demonstrated that this compound inhibits the PI3K/Akt and Ras/Erk signaling pathways, leading to enhanced apoptosis in leukemia and solid tumor cells .

- Anti-inflammatory Effects : this compound demonstrates significant anti-inflammatory properties by inhibiting pathways such as NF-κB and TGF-β/Smad. This inhibition reduces the proliferation and differentiation of fibroblasts in models of pulmonary fibrosis .

- Oxidative Stress Mitigation : this compound enhances the expression of Nrf2 and HO-1 proteins, which are crucial for cellular defense against oxidative stress. This mechanism has been validated in various models, including cerebral ischemia and liver injury .

Therapeutic Applications

This compound's multifaceted biological activities suggest its potential as a therapeutic agent for various conditions:

1. Cancer Treatment

This compound exhibits potent anti-cancer activity across multiple types of malignancies:

| Cancer Type | Cell Lines Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Leukemia | HL-60, U937, K562 | < 10 | Induction of apoptosis via caspase activation |

| Hepatocellular Carcinoma | Hep3B, Huh7 | 100 | Inhibition of PI3K/Akt signaling |

| Bladder Cancer | 5637 | 30 | Suppression of mTOR pathway |

| Intrahepatic Cholangiocarcinoma | RBE, HCCC-9810 | 0.3829 | Selective cytotoxicity against mutant IDH1 cells |

Research indicates that this compound is particularly effective against intrahepatic cholangiocarcinoma cells harboring mutant IDH1, demonstrating an IC50 significantly lower than other tested alkaloids .

2. Pulmonary Fibrosis

In animal models, this compound has shown protective effects against bleomycin-induced pulmonary fibrosis by reducing lung injury and fibroblast proliferation. Pathological assessments revealed lower Ashcroft scores in treated mice compared to controls .

3. Colitis

This compound has been investigated for its protective role in dextran sodium sulfate (DSS)-induced colitis. It improves disease outcomes by regulating T-cell responses and inhibiting inflammatory pathways .

Case Studies

Several notable studies highlight this compound's therapeutic potential:

- Study on Pulmonary Fibrosis : Mice treated with this compound post-bleomycin exposure showed significant reductions in lung injury markers and fibroblast activity, suggesting its viability as a treatment option for pulmonary fibrosis .

- Cancer Research : A study on intrahepatic cholangiocarcinoma demonstrated that this compound selectively inhibited cancer cell growth with an IC50 significantly lower than traditional chemotherapeutics .

特性

CAS番号 |

56293-29-9 |

|---|---|

分子式 |

C15H24N2 |

分子量 |

232.36 g/mol |

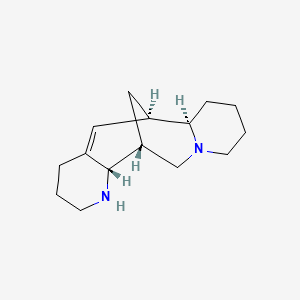

IUPAC名 |

(1R,2S,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene |

InChI |

InChI=1S/C15H24N2/c1-2-7-17-10-13-9-12(14(17)5-1)8-11-4-3-6-16-15(11)13/h8,12-16H,1-7,9-10H2/t12?,13-,14-,15-/m1/s1 |

InChIキー |

SKOLRLSBMUGVOY-KBUZWXASSA-N |

SMILES |

[H][C@@]1([C@@](C2)([H])C=C(CCCN3)[C@]3([H])[C@@]2([H])C4)N4CCCC1 |

異性体SMILES |

C1CCN2C[C@H]3CC([C@H]2C1)C=C4[C@H]3NCCC4 |

正規SMILES |

C1CCN2CC3CC(C2C1)C=C4C3NCCC4 |

外観 |

Solid powder |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

6-epi-aloperine Alop1 compound aloperine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。